L-Alanyl-L-tryptophan

Catalog No.
S662753
CAS No.
16305-75-2
M.F
C14H17N3O3
M. Wt
275.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Alanyl-L-tryptophan

CAS Number

16305-75-2

Product Name

L-Alanyl-L-tryptophan

IUPAC Name

2-(2-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

InChI

InChI=1S/C14H17N3O3/c1-8(15)13(18)17-12(14(19)20)6-9-7-16-11-5-3-2-4-10(9)11/h2-5,7-8,12,16H,6,15H2,1H3,(H,17,18)(H,19,20)

InChI Key

WUGMRIBZSVSJNP-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-])[NH3+]

Angiotensin-Converting Enzyme (ACE) Inhibitor:

L-Ala-L-Trp exhibits ACE inhibitory activity. ACE is an enzyme involved in regulating blood pressure by converting angiotensin I to angiotensin II, a potent vasoconstrictor. Inhibiting ACE can lead to vasodilation and potentially lower blood pressure .

Peptide Research:

L-Ala-L-Trp serves as a model peptide for studying various aspects of peptide structure, function, and interactions with other molecules. Its relatively simple structure makes it a valuable tool for understanding the fundamental properties of peptides and their potential applications in drug development and other areas .

Other Potential Applications:

While less explored, L-Ala-L-Trp has also been investigated for its potential involvement in other biological processes, such as:

  • Antioxidant activity: Studies suggest that L-Ala-L-Trp might possess some antioxidant properties [].
  • Neurotransmitter function: L-tryptophan is a precursor to the neurotransmitter serotonin, and L-Ala-L-Trp might indirectly influence serotonin signaling [].

L-Alanyl-L-tryptophan is a dipeptide composed of the amino acids L-alanine and L-tryptophan. This compound plays a significant role in various biochemical processes, particularly in protein synthesis and metabolic pathways. As a dipeptide, it exhibits unique properties that arise from the combination of its constituent amino acids, contributing to its biological activity and potential therapeutic applications.

  • Serving as a substrate for peptidases (enzymes that break down peptides) to understand enzyme-substrate interactions [].
  • Mimicking short peptide sequences in proteins to study protein folding and protein-protein interactions [].
, including:

  • Oxidation: Common oxidizing agents like hydrogen peroxide can modify the compound, potentially yielding hydroxylated derivatives.
  • Reduction: Reducing agents such as sodium borohydride may convert it into amine derivatives.
  • Substitution: Nucleophilic substitution reactions can occur, often involving sodium hydroxide and halogenated compounds.

These reactions are crucial for tailoring the compound for specific applications in research and medicine .

The biological activity of L-Alanyl-L-tryptophan is largely influenced by its components. L-tryptophan is essential for synthesizing serotonin, a neurotransmitter involved in mood regulation. Additionally, L-alanine plays a role in energy metabolism and protein synthesis. The compound has been shown to modulate immune responses by enhancing the cytolytic activity of natural killer cells against tumor cells .

Mechanism of Action

L-Alanyl-L-tryptophan acts through various biochemical pathways:

  • Serotonin Pathway: L-tryptophan is hydroxylated to 5-hydroxytryptophan and subsequently decarboxylated to serotonin.
  • Kynurenine Pathway: This pathway leads to the production of metabolites involved in inflammation and immune responses, such as kynurenine and kynurenic acid .

The synthesis of L-Alanyl-L-tryptophan typically involves the coupling of L-alanine and L-tryptophan through peptide bond formation. Key steps include:

  • Activation of the carboxylic acid group of L-alanine using an activating agent (e.g., N-hydroxysuccinimide).
  • Addition of a coupling reagent (e.g., HATU or EDC) to facilitate bond formation.
  • Addition of L-tryptophan to form the dipeptide.
  • Purification using techniques like column chromatography .

L-Alanyl-L-tryptophan has several applications:

  • Nutritional Supplements: Used to enhance mood and cognitive function due to its role in serotonin synthesis.
  • Pharmaceuticals: Investigated for potential therapeutic effects in mood disorders and immune modulation.
  • Biochemical Research: Serves as a model compound in studies related to peptide chemistry and amino acid metabolism .

Several compounds share structural similarities with L-Alanyl-L-tryptophan. Here are some notable examples:

Compound NameStructureUnique Features
L-TryptophanContains an indole ringPrecursor for serotonin; involved in sleep regulation
L-AlanineSimple aliphatic amino acidImportant for energy metabolism
L-TyrosineContains a phenolic groupPrecursor for dopamine; involved in neurotransmission
Dipeptide Glycyl-L-TryptophanGlycine + TryptophanSimilar function but different effects on metabolism

L-Alanyl-L-tryptophan is unique due to its specific combination of amino acids, which enhances its bioactivity compared to other dipeptides or individual amino acids .

XLogP3

-2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

275.12699141 g/mol

Monoisotopic Mass

275.12699141 g/mol

Heavy Atom Count

20

Other CAS

16305-75-2

Dates

Modify: 2023-08-15

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